Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, ethyl, methyl, oxo, sulfanylidene, and thiazolidinylidene
Preparation Methods
The synthesis of Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyridine structure, followed by the introduction of the piperidine and thiazolidine rings. Key steps include:
Formation of the Pyridine Core: This step involves the condensation of appropriate aldehydes and ketones in the presence of a base.
Introduction of the Piperidine Ring: This is achieved through a cyclization reaction using piperidine and suitable catalysts.
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Substitution: The cyano group can undergo nucleophilic substitution reactions, forming amides or esters.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger heterocyclic structures.
Scientific Research Applications
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its multiple functional groups.
Industrial Applications: It can be used in the synthesis of advanced polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyano and oxo groups are particularly important for binding interactions, while the thiazolidine ring can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate: This compound has a similar structure but with a thioxo group instead of a sulfanylidene group.
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate: This compound has an oxo group instead of a sulfanylidene group.
Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-imino-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate: This compound has an imino group instead of a sulfanylidene group.
These comparisons highlight the unique features of this compound, particularly its sulfanylidene group, which can influence its reactivity and binding properties.
Properties
CAS No. |
7063-75-4 |
---|---|
Molecular Formula |
C25H32N4O4S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C25H32N4O4S2/c1-6-28-21(27-10-8-9-17(14-27)24(32)33-7-2)18(16(5)19(12-26)22(28)30)11-20-23(31)29(13-15(3)4)25(34)35-20/h11,15,17H,6-10,13-14H2,1-5H3 |
InChI Key |
DUVQJFZSBARHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC(C)C)N3CCCC(C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.